molecular formula C7H7NOS B13573977 3-(2-Methylthiazol-5-yl)acrylaldehyde

3-(2-Methylthiazol-5-yl)acrylaldehyde

Cat. No.: B13573977
M. Wt: 153.20 g/mol
InChI Key: QRNBQWPXRPYVMS-NSCUHMNNSA-N
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Description

3-(2-Methylthiazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

The synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acid chlorides and triethylamine at room temperature . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

3-(2-Methylthiazol-5-yl)acrylaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methylthiazol-5-yl)acrylaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, block receptors, and interfere with biochemical pathways. For example, they may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to their potential anticancer activity .

Comparison with Similar Compounds

3-(2-Methylthiazol-5-yl)acrylaldehyde can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal

InChI

InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+

InChI Key

QRNBQWPXRPYVMS-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(S1)/C=C/C=O

Canonical SMILES

CC1=NC=C(S1)C=CC=O

Origin of Product

United States

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